1-(4-chlorophenyl)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopentanecarboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclopentanecarboxamide core with chlorinated phenyl and oxadiazole groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopentanecarboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 3,4-dichlorobenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Coupling with Cyclopentanecarboxylic Acid: The oxadiazole intermediate is then coupled with cyclopentanecarboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Chlorine gas for chlorination, sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopentanecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of chlorophenyl and oxadiazole groups may enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-4-ol: Another compound with a chlorophenyl group, known for its anti-inflammatory properties.
1-[4-(3,4-dichlorophenyl)phenyl]ethan-1-one: A compound with similar dichlorophenyl groups, used in various chemical syntheses.
Uniqueness
1-(4-chlorophenyl)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopentanecarboxamide is unique due to its combination of a cyclopentanecarboxamide core with both chlorophenyl and oxadiazole groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H20Cl3N3O2 |
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Molecular Weight |
512.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C26H20Cl3N3O2/c27-18-10-8-17(9-11-18)26(13-3-4-14-26)25(33)30-22-6-2-1-5-19(22)24-32-31-23(34-24)16-7-12-20(28)21(29)15-16/h1-2,5-12,15H,3-4,13-14H2,(H,30,33) |
InChI Key |
DEOBGCKRHDJAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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